2-(methylthio)-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methylthio group and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through sulfonation reactions, where a phenyl group is treated with sulfonating agents like chlorosulfonic acid, followed by amination to introduce the sulfonamide functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfonating agents for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)benzamide: Lacks the methylthio group, which may affect its biological activity and solubility.
2-(methylthio)benzamide: Lacks the sulfamoylphenyl group, which may reduce its specificity for certain biological targets.
Uniqueness: 2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both the methylthio and sulfamoylphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and enhanced activity compared to its analogs.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHKAOUTWIZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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